molecular formula C21H23NOS B1390512 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one CAS No. 1204401-49-9

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Cat. No.: B1390512
CAS No.: 1204401-49-9
M. Wt: 337.5 g/mol
InChI Key: XWMHOCDNGHEUMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WQ 1 involves several key stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to a high degree of purity (≥98%) using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for WQ 1 are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of batch reactors and continuous flow systems can be employed to produce WQ 1 on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

WQ 1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound’s benzothiopyran core and piperidinyl group make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving WQ 1 include strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as electrophiles like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions involving WQ 1 depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of WQ 1, which can be further explored for their biological activity.

Scientific Research Applications

WQ 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, WQ 1 is used as a reference compound for studying sigma-1 receptor interactions. Its high affinity and selectivity make it an ideal candidate for investigating the binding properties and mechanisms of sigma-1 receptors.

Biology

In biological research, WQ 1 is employed to study the role of sigma-1 receptors in various physiological and pathological processes. It has been shown to selectively block binge eating without a general inhibition of food intake in animal models, highlighting its potential in understanding eating disorders .

Medicine

In the medical field, WQ 1 is being explored for its potential therapeutic applications. It has demonstrated the ability to decrease the proliferation of breast cancer cells and induce cell cycle arrest and apoptosis in multidrug-resistant cancer cells . Additionally, WQ 1 has been shown to reduce stress-induced food consumption in animal models, suggesting its potential use in treating stress-related disorders .

Industry

In the industrial sector, WQ 1 can be utilized in the development of new pharmaceuticals targeting sigma-1 receptors. Its high selectivity and potency make it a valuable lead compound for drug discovery and development.

Comparison with Similar Compounds

WQ 1 is unique in its high affinity and selectivity for sigma-1 receptors compared to other similar compounds . Some similar compounds include:

    Spipethiane: Another sigma-1 receptor antagonist with lower selectivity compared to WQ 1.

    BD1047: A sigma-1 receptor antagonist with different binding properties and lower selectivity.

    NE-100: A sigma-1 receptor antagonist with a broader spectrum of activity, affecting both sigma-1 and sigma-2 receptors.

WQ 1’s high selectivity and potency make it a valuable tool for studying sigma-1 receptors and their role in various biological processes.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMHOCDNGHEUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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